5,7-Dihydroxy-4-methylcoumarin

Catalog No.
S621822
CAS No.
2107-76-8
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-methylcoumarin

CAS Number

2107-76-8

Product Name

5,7-Dihydroxy-4-methylcoumarin

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3

InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N

Solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI
SOL IN SODIUM HYDROXIDE

Synonyms

5,7-Dihydroxy-4-methyl-chromen-2-one; 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O

Source and Properties:

5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plants, including Mexican tarragon (Tagetes lucida) []. It appears as a yellow powder, with a melting point ranging from 296-299 °C and exhibits slight solubility in water []. Additionally, it fluoresces blue and absorbs ultraviolet light [].

Biological Activities:

Research suggests that 5,7-Dihydroxy-4-methylcoumarin possesses various biological activities, including:

  • Antifungal activity: Studies have shown that this compound exhibits antifungal properties against various fungal strains, including Aspergillus niger and Candida albicans []. The mechanism of action is still under investigation, but it might involve disrupting fungal cell membranes [].
  • Antibacterial activity: Research indicates that 5,7-Dihydroxy-4-methylcoumarin also possesses antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand its specific antibacterial mechanisms.

Other Potential Applications:

Beyond its antifungal and antibacterial properties, 5,7-Dihydroxy-4-methylcoumarin is being explored for other potential applications in scientific research, such as:

  • Antioxidant activity: Studies suggest that this compound might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. However, more research is required to confirm its efficacy and potential therapeutic applications.
  • Enzyme inhibition: Research is ongoing to investigate the potential of 5,7-Dihydroxy-4-methylcoumarin to inhibit specific enzymes, which could be beneficial in developing new therapeutic strategies for various diseases [].

5,7-Dihydroxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its yellow powder form and the ability to fluoresce blue under ultraviolet light. Its chemical formula is C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4}, and it is known for its weak acidity, behaving more like a phenol than an alcohol due to its hydroxyl groups. This compound has been studied for its various biological activities and potential applications in medicine and industry .

The mechanism by which 5,7-DHMC exerts its antifungal and antibacterial effects is not entirely understood. Some studies propose that it might disrupt fungal cell membrane integrity or inhibit specific enzyme functions essential for microbial growth []. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Here are some general safety considerations:

  • Potential for skin irritation: The presence of hydroxyl groups suggests potential for mild skin irritation upon contact [].
  • Unknown oral toxicity: Information on the oral toxicity of 5,7-DHMC is lacking.
  • Use with caution: Due to limited data, it's advisable to handle 5,7-DHMC with standard laboratory precautions, including wearing gloves and eye protection.
Typical of phenolic compounds:

  • Acid-Base Reactions: As a weak acid, it can react with bases to form salts.
  • Nitration: It can be nitrated using dilute nitric acid, leading to the formation of nitro derivatives.
  • Esterification: The hydroxyl groups can react with acids to form esters, releasing heat in the process.
  • Sulfonation: The compound readily undergoes sulfonation when treated with concentrated sulfuric acid .

This compound exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as an antioxidant in various applications .
  • Antibacterial Activity: Research indicates that 5,7-dihydroxy-4-methylcoumarin possesses antibacterial properties, making it a candidate for pharmaceutical development .
  • Cytotoxic Effects: Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms that may involve mitochondrial pathways .

The synthesis of 5,7-dihydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method utilizes phloroglucinol and ethyl acetoacetate as starting materials. Recent studies have explored the use of metal-organic frameworks such as UiO-66-SO₃H as catalysts for this reaction, optimizing conditions like molar ratios and temperatures to achieve yields around 66% . The reaction mechanism involves the protonation of ethyl acetoacetate by the catalyst, facilitating its interaction with phloroglucinol .

5,7-Dihydroxy-4-methylcoumarin has several notable applications:

  • Pharmaceuticals: Due to its antioxidant and antibacterial properties, it is being researched for use in drug formulations.
  • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: It may be used as a natural preservative due to its antimicrobial properties .

Interaction studies have highlighted various aspects of 5,7-dihydroxy-4-methylcoumarin's behavior in biological systems:

  • Synergistic Effects: In combination with other compounds, it has shown enhanced antioxidant activity, suggesting potential for use in formulations designed to maximize health benefits .
  • Mechanisms of Action: Investigations into its cytotoxic effects reveal that it may operate through pathways independent of reactive oxygen species, indicating diverse mechanisms at play in its biological activity .

Several compounds share structural similarities with 5,7-dihydroxy-4-methylcoumarin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethylcoumarinContains a methyl group at position 4Less hydroxyl substitution; primarily used as flavoring agent
7-HydroxycoumarinHydroxyl group at position 7 onlyExhibits different biological activities; less potent as an antioxidant
6-Hydroxy-4-methylcoumarinHydroxyl group at position 6Different reactivity patterns compared to 5,7-dihydroxy derivative
Umbelliferone (7-Hydroxycoumarin)Similar coumarin structureKnown for strong fluorescence and potential anti-inflammatory effects

The unique combination of two hydroxyl groups at positions 5 and 7 distinguishes 5,7-dihydroxy-4-methylcoumarin from these similar compounds, enhancing its biological activity and potential applications in various fields.

The discovery and characterization of 5,7-dihydroxy-4-methylcoumarin emerged from the broader investigation of coumarin derivatives that began in the late 19th and early 20th centuries. The compound's synthesis was first achieved through the application of the Pechmann condensation reaction, a methodology developed by German chemist Hans von Pechmann for the preparation of coumarin derivatives. This synthetic approach, involving the condensation of phenolic compounds with β-ketoesters under acidic conditions, provided the foundational methodology for accessing this particular hydroxylated coumarin derivative.

The systematic study of simple coumarins gained momentum as researchers recognized their potential biological activities. More than 300 coumarins have been identified from natural sources, with 5,7-dihydroxy-4-methylcoumarin representing a particularly important structural variant within this diverse family. The compound's characterization was facilitated by advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which enabled precise structural determination and confirmation of its substitution pattern.

The historical significance of this compound extends beyond mere academic interest, as it belongs to a class of molecules that has demonstrated practical applications in various fields. The development of efficient synthetic methodologies, particularly those employing solid acid catalysts and metal-organic frameworks, has made this compound more accessible for research and potential commercial applications.

Classification within Coumarin Family

5,7-Dihydroxy-4-methylcoumarin is classified as a simple coumarin, representing one of the four major groups within the coumarin family. Simple coumarins are characterized as hydroxylated, alkoxylated, and alkylated derivatives of the basic coumarin structure along with their glycosides. This classification distinguishes them from more complex structural variants such as furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins.

Within the simple coumarin category, 5,7-dihydroxy-4-methylcoumarin occupies a unique position due to its specific substitution pattern. The compound features two hydroxyl groups positioned at carbons 5 and 7 of the benzene ring, combined with a methyl group at carbon 4 of the pyrone ring. This particular arrangement of functional groups classifies it among the dihydroxycoumarin derivatives, which are known for their enhanced biological activities compared to their monohydroxy counterparts.

The structural relationship between 5,7-dihydroxy-4-methylcoumarin and other well-known coumarins provides important context for understanding its properties. For instance, it shares structural similarities with umbelliferone (7-hydroxycoumarin) but differs significantly from 4-methylumbelliferone, which lacks the additional hydroxyl group at position 5. This structural distinction is crucial for understanding the compound's unique biological and chemical properties.

Table 1: Classification of 5,7-Dihydroxy-4-methylcoumarin within Coumarin Family

Classification LevelCategoryKey Characteristics
Primary FamilyCoumarinsBenzopyran-2-one core structure
Secondary GroupSimple CoumarinsHydroxylated derivatives of basic coumarin
Tertiary SubgroupDihydroxycoumarinsMultiple hydroxyl substitutions
Quaternary Classification5,7-Dihydroxy-4-methylcoumarinSpecific substitution pattern with OH at C5, C7 and CH₃ at C4

Natural Sources and Occurrence

The natural occurrence of 5,7-dihydroxy-4-methylcoumarin has been documented in various plant species, particularly within the Umbelliferae (Apiaceae) family. This botanical family is renowned for its production of diverse coumarin derivatives, which serve various ecological functions including plant defense mechanisms and allelopathic interactions. The compound's presence in these natural sources suggests evolutionary optimization for specific biological functions, though the complete ecological role remains an active area of investigation.

Plant-derived coumarins, including 5,7-dihydroxy-4-methylcoumarin, are typically found in various plant tissues including fruits, roots, stems, and leaves. The distribution pattern within plant tissues often reflects the compound's role in plant physiology and defense strategies. The natural production of this compound involves complex biosynthetic pathways that begin with the shikimate pathway and proceed through phenylpropanoid metabolism to yield the characteristic coumarin scaffold.

The extraction and isolation of 5,7-dihydroxy-4-methylcoumarin from natural sources present both opportunities and challenges. While natural extraction provides access to the compound in its native form, the concentrations are often relatively low, making large-scale isolation economically challenging. This limitation has driven the development of synthetic methodologies that can produce the compound more efficiently and in higher purity.

The natural occurrence data also provides important insights into the compound's stability and biological compatibility. The fact that plants can produce and maintain this compound suggests inherent stability under physiological conditions, which is relevant for potential therapeutic applications. Additionally, the natural occurrence supports the safety profile considerations for various applications, as these compounds have been part of the human diet through consumption of plants containing them.

Significance in Chemical Research

5,7-Dihydroxy-4-methylcoumarin has gained significant attention in chemical research due to its unique combination of structural features and resulting properties. The compound serves as an important model system for understanding structure-activity relationships within the coumarin family, particularly regarding the influence of hydroxyl substitutions on biological activity. Research has demonstrated that the specific positioning of hydroxyl groups at positions 5 and 7, combined with the methyl substitution at position 4, creates a molecule with enhanced antioxidant properties compared to simpler coumarin derivatives.

Table 2: Key Chemical and Physical Properties of 5,7-Dihydroxy-4-methylcoumarin

PropertyValueReference Source
IUPAC Name5,7-dihydroxy-4-methyl-2H-chromen-2-one
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
CAS Registry Number2107-76-8
Melting Point282-284°C
AppearanceWhite to pale cream solid
Purity (Commercial)≥97.5% (HPLC)

The synthetic accessibility of 5,7-dihydroxy-4-methylcoumarin through the Pechmann condensation reaction has made it an attractive target for methodological development in organic chemistry. Recent advances in catalytic systems, particularly the application of metal-organic framework catalysts such as UiO-66-SO₃H, have demonstrated improved efficiency and selectivity in its synthesis. These developments represent significant contributions to green chemistry initiatives and sustainable synthetic methodologies.

The compound's significance extends to its potential applications in pharmaceutical research, where its antioxidant properties and low toxicity profile make it an attractive candidate for drug development. Studies have demonstrated its ability to scavenge various reactive oxygen species and protect against oxidative damage, properties that are highly relevant for addressing numerous pathological conditions associated with oxidative stress.

Molecular Structure and Formula

Empirical Formula and Molecular Weight

5,7-Dihydroxy-4-methylcoumarin possesses the empirical formula C₁₀H₈O₄ with a molecular weight of 192.17 grams per mole [1] [2] [3]. The compound belongs to the coumarin family, characterized by a benzopyrone structure consisting of a fused benzene ring and a pyrone ring [1]. The molecule contains ten carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific configuration that defines its unique chemical properties [2] [3].

The molecular structure features two hydroxyl groups positioned at the 5 and 7 positions of the coumarin ring system, along with a methyl group at the 4 position [1] [13]. This substitution pattern significantly influences the compound's physical and chemical characteristics compared to the parent coumarin molecule [13]. The presence of the hydroxyl groups contributes to the compound's potential for hydrogen bonding interactions, while the methyl group provides additional steric and electronic effects [1] [13].

InChI and InChI Key Representation

The International Chemical Identifier (InChI) for 5,7-Dihydroxy-4-methylcoumarin is InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 [2] [9]. This standardized representation provides a unique textual identifier that describes the molecular structure in a systematic format, enabling precise identification across different chemical databases and computational systems [9].

The corresponding InChI Key is QNVWGEJMXOQQPM-UHFFFAOYSA-N, which serves as a compressed, fixed-length hash of the full InChI string [2] [9]. This shortened identifier facilitates rapid database searches and cross-referencing while maintaining the uniqueness of the molecular structure [9]. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC1=CC(=O)OC2=CC(O)=CC(O)=C12, providing another standardized representation of the molecular structure [2] [10].

Structural Isomers and Related Compounds

5,7-Dihydroxy-4-methylcoumarin is part of a family of dihydroxycoumarin derivatives that differ in the positions of hydroxyl group substitution [26] [27]. Structural isomers include 4,7-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14), 6,7-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14), and 7,8-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14) [12] [19] [29]. These compounds share similar basic structures but exhibit different substitution patterns that affect their chemical and biological properties [26] [27].

Related methylated derivatives include 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, both sharing the same molecular formula C₁₀H₈O₄ and molecular weight of 192.17 [18] [29]. The 5,7-dimethoxy analog represents another structurally related compound with the formula C₁₁H₁₀O₄ and molecular weight 206.19, where the hydroxyl groups are replaced with methoxy substituents [26]. The parent 4-methylcoumarin (C₁₀H₈O₂, molecular weight 160.17) lacks the hydroxyl substitutions but retains the methyl group at position 4 [26].

Physical Properties

Melting Point and Physical State

5,7-Dihydroxy-4-methylcoumarin exists as a solid at room temperature (20°C) with a melting point ranging from 280 to 299°C [2] [14] [15]. Different sources report slight variations in the melting point, with some citing 296-299°C and others reporting 280°C, likely due to differences in purity and measurement conditions [2] [14] [15]. The high melting point reflects the strong intermolecular interactions present in the crystalline state, primarily attributed to hydrogen bonding between the hydroxyl groups of adjacent molecules [8] [15].

The compound demonstrates thermal stability up to its melting point, maintaining its structural integrity under normal storage conditions [15]. The predicted boiling point is 472.1±14.0°C, indicating substantial thermal stability before decomposition occurs [11] [14]. The solid-state properties make this compound suitable for various analytical and synthetic applications where thermal stability is required [15] [16].

Solubility Profile

The solubility characteristics of 5,7-Dihydroxy-4-methylcoumarin reflect the influence of both hydrophilic hydroxyl groups and the hydrophobic aromatic coumarin backbone [15] [16]. The compound exhibits slight solubility in water, attributed to the presence of the two hydroxyl groups that can form hydrogen bonds with water molecules [15] [16]. However, the overall hydrophobic nature of the aromatic system limits aqueous solubility [16].

In organic solvents, 5,7-Dihydroxy-4-methylcoumarin demonstrates good solubility in benzene, diethyl ether, chloroform, dimethyl sulfoxide, and methanol [15] [16] [17]. The solubility in polar aprotic solvents like dimethyl sulfoxide is particularly notable for spectroscopic studies and chemical reactions [15] [16]. The compound's solubility in alcoholic solvents such as methanol makes it suitable for various analytical procedures including high-performance liquid chromatography and ultraviolet-visible spectroscopy measurements [15] [16].

Color and Appearance

5,7-Dihydroxy-4-methylcoumarin typically appears as a white to pale yellow crystalline powder [5] [6] [15]. The color can vary from white to orange to green depending on the specific preparation method, purity level, and storage conditions [5] [15] [16]. Commercial samples often present as pale cream or pale yellow powders, with the slight coloration potentially attributed to trace impurities or oxidation products [4] [15].

The compound exhibits fluorescence properties, appearing blue under ultraviolet light illumination [6]. This fluorescent behavior is characteristic of many coumarin derivatives and results from the extended conjugated system present in the molecular structure [6] [18]. The compound absorbs ultraviolet light efficiently, contributing to its photochemical properties and making it useful in various optical applications [6] [18].

Spectroscopic Properties

UV-Visible Absorption Characteristics

5,7-Dihydroxy-4-methylcoumarin exhibits characteristic ultraviolet-visible absorption with a maximum wavelength (λmax) at 322 nanometers in methanol solvent [5] [15] [16]. This absorption maximum represents a red shift compared to the parent coumarin molecule, attributed to the electron-donating effects of the hydroxyl groups at positions 5 and 7 [18]. The presence of these substituents creates additional resonance structures that stabilize the excited state, resulting in lower energy transitions [18].

The ultraviolet-visible spectrum shows high intensity absorption with extinction coefficients typically ranging from 6,000 to 15,000, indicating allowed π→π* electronic transitions [19] [20]. The absorption characteristics remain relatively unchanged across different solvent systems, suggesting minimal solvatochromic effects [19]. The compound's ability to absorb ultraviolet light efficiently contributes to its photochemical properties and potential applications in photodimerization reactions [18].

IR Spectral Features

Infrared spectroscopy of 5,7-Dihydroxy-4-methylcoumarin reveals characteristic absorption bands that confirm the presence of specific functional groups [20] [21]. The carbonyl stretch of the lactone group appears in the region of 1618-1720 cm⁻¹, with the exact position depending on sample preparation and measurement conditions [21]. This absorption is characteristic of the α,β-unsaturated lactone system present in the coumarin structure [20] [21].

The hydroxyl groups exhibit a broad absorption band at approximately 3406 cm⁻¹, typical of O-H stretching vibrations [21]. Aromatic C-H stretching vibrations appear around 3096 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed in the 2754 cm⁻¹ region [21]. Additional characteristic bands include aromatic C=C stretches in the 1553-1464 cm⁻¹ range and C-O stretching vibrations around 1159 cm⁻¹ [21].

NMR Spectra (1H and 13C)

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5,7-Dihydroxy-4-methylcoumarin in dimethyl sulfoxide-d₆ provides detailed structural information [21]. The methyl group at position 4 appears as a doublet at 2.49 parts per million with a coupling constant of 12 hertz, integrating for three protons [21]. The aromatic protons appear as singlets at 6.17 and 6.26 parts per million, each integrating for one proton [21].

The hydroxyl protons are observed as singlets at 10.29 and 10.51 parts per million, each integrating for one proton [21]. These downfield chemical shifts reflect the deshielding effect of the aromatic system and potential hydrogen bonding interactions [21]. The distinct chemical shifts for the two hydroxyl groups indicate their different electronic environments within the molecular structure [21].

Carbon-13 nuclear magnetic resonance (¹³C NMR) data, while not extensively detailed in the available literature, would be expected to show characteristic signals for the lactone carbonyl carbon, aromatic carbons, and the methyl carbon [20]. The carbonyl carbon typically appears in the 160-170 parts per million region, while aromatic carbons appear between 100-160 parts per million [20].

Mass Spectrometry Analysis

Mass spectrometry analysis of 5,7-Dihydroxy-4-methylcoumarin provides crucial information about its molecular weight and fragmentation patterns [22]. The protonated molecular ion [M+H]⁺ appears at m/z 193.0497, confirming the molecular weight of 192.17 [22]. This molecular ion peak serves as the base for subsequent fragmentation analysis [22].

Characteristic fragment ions include [M+H-CH₃]⁺ at m/z 178.0261, resulting from the loss of the methyl group [22]. The [M+H-CO]⁺ fragment appears at m/z 165.0547, corresponding to the loss of carbon monoxide from the lactone ring [22]. Additional fragments at m/z 149.0598 and 137.0598 represent further decomposition of the molecular structure under mass spectrometric conditions [22].

The fragmentation pattern follows typical coumarin behavior, with initial loss of small neutral molecules followed by ring opening and further degradation [22]. These fragmentation patterns are consistent with other coumarin derivatives and provide valuable structural confirmation [22].

Electronic Properties

Resonance Structures

5,7-Dihydroxy-4-methylcoumarin exhibits multiple resonance structures that contribute to its overall stability and electronic properties [18] [25]. The parent coumarin system is stabilized by dipolar resonance structures involving the lactone carbonyl and the aromatic system [18]. The introduction of hydroxyl groups at positions 5 and 7 provides additional resonance stabilization through electron donation into the aromatic ring [18].

The hydroxyl substituents participate in resonance by donating electron density to the aromatic system, creating additional resonance structures beyond those present in the parent coumarin [18]. This electron donation contributes to the red shift observed in the ultraviolet-visible absorption spectrum compared to unsubstituted coumarin [18]. The resonance effects also influence the chemical reactivity and stability of the compound [18].

The methyl group at position 4 provides additional electron density through hyperconjugation effects, though to a lesser extent than the hydroxyl groups [18]. The combined electronic effects of all substituents create a complex electronic structure that determines the compound's photochemical and chemical properties [18].

Tautomerism

5,7-Dihydroxy-4-methylcoumarin can potentially undergo tautomeric equilibria involving the hydroxyl groups, though this phenomenon is less pronounced compared to compounds with hydroxyl groups at positions 6 or 8 [18]. The hydroxyl groups at positions 5 and 7 are not positioned to form stable keto tautomers through intramolecular hydrogen transfer [18].

However, intermolecular tautomerism may occur in solution or solid state through hydrogen bonding interactions between molecules [18]. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to prototropic equilibria under specific conditions [18]. These tautomeric effects are generally minimal compared to the dominant lactam-lactim tautomerism that can occur in other coumarin derivatives [18].

The stability of the phenolic form is favored due to the aromatic stabilization energy, making significant tautomeric shifts unlikely under normal conditions [18]. Any tautomeric effects would be most apparent in polar protic solvents where hydrogen bonding is enhanced [18].

HOMO-LUMO Gap Analysis

Theoretical calculations indicate that 5,7-Dihydroxy-4-methylcoumarin possesses a specific highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap that influences its electronic and photochemical properties [20] [25]. The HOMO-LUMO gap determines the energy required for electronic transitions and affects the compound's stability and reactivity [25].

Compared to other coumarin derivatives, 5,7-dihydroxy-4-methylcoumarin exhibits a moderate HOMO-LUMO gap that reflects the influence of the electron-donating hydroxyl groups and the methyl substituent [25]. The hydroxyl groups raise the HOMO energy through electron donation, while having less effect on the LUMO energy, resulting in a decreased energy gap compared to unsubstituted coumarin [25].

The calculated HOMO-LUMO gap correlates with the observed ultraviolet-visible absorption maximum, providing theoretical support for the experimental spectroscopic data [20] [25]. This electronic structure analysis helps explain the compound's photochemical behavior and its potential for undergoing photodimerization reactions characteristic of coumarin derivatives [18] [25].

Data Tables

PropertyValueReference
Molecular FormulaC₁₀H₈O₄ [1] [2] [3]
Molecular Weight (g/mol)192.17 [1] [2] [3]
CAS Number2107-76-8 [1] [2] [3]
InChI KeyQNVWGEJMXOQQPM-UHFFFAOYSA-N [2] [9]
Melting Point (°C)280-299 [2] [14] [15]
UV-Vis λmax (MeOH)322 nm [5] [15] [16]
MS Molecular Ion [M+H]⁺m/z 193.0497 [22]
Spectroscopic MethodValue/Peak PositionReference
IR C=O stretch (lactone)1618-1720 cm⁻¹ [21]
IR O-H stretch3406 cm⁻¹ [21]
¹H NMR CH₃ (DMSO-d₆)2.49 ppm (d, 3H) [21]
¹H NMR O-H (DMSO-d₆)10.29, 10.51 ppm (s, 1H each) [21]
MS Fragment [M+H-CH₃]⁺m/z 178.0261 [22]

Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

Melting Point

518 to 545 °F (NTP, 1992)
282-284 °C

UNII

VP62D4346M

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-76-8

Wikipedia

5,7-dihydroxy-4-methylcoumarin

Methods of Manufacturing

CONDENSATION OF PHLOROGLUCINOL WITH ACETOACETIC ESTER IN PRESENCE OF ACID CATALYST

General Manufacturing Information

2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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